4-[3-(Oxolan-2-yl)propanamido]cyclohexane-1-carboxylic acid
Description
Properties
IUPAC Name |
4-[3-(oxolan-2-yl)propanoylamino]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c16-13(8-7-12-2-1-9-19-12)15-11-5-3-10(4-6-11)14(17)18/h10-12H,1-9H2,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVAZVMXJIDFFFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CCC(=O)NC2CCC(CC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[3-(Oxolan-2-yl)propanamido]cyclohexane-1-carboxylic acid typically involves the following steps:
Formation of the Oxolane Ring: The oxolane ring is synthesized through the cyclization of a suitable diol precursor under acidic conditions.
Attachment of the Propanamido Group: The oxolane ring is then reacted with a propanoyl chloride derivative to form the propanamido group.
Cyclohexane Ring Formation:
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
4-[3-(Oxolan-2-yl)propanamido]cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures and pressures . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Inhibition of Enzymes
Research indicates that derivatives of cycloalkane carboxylic acids can serve as potent inhibitors of various enzymes, including histone deacetylases (HDACs). The compound's structural characteristics may enhance its binding affinity and selectivity towards these targets, making it a candidate for cancer therapy .
Anticancer Activity
Preliminary studies have suggested that 4-[3-(Oxolan-2-yl)propanamido]cyclohexane-1-carboxylic acid and its analogs exhibit anticancer properties. The ability to inhibit specific pathways involved in tumor growth positions this compound as a promising lead in the development of novel anticancer agents .
Potential Bioisosteres
The compound has been evaluated for its potential as a bioisostere in medicinal chemistry. Bioisosteres are compounds that can mimic the biological activity of another compound while possessing different chemical structures. This property can be beneficial in drug design, allowing for the modification of existing drugs to improve efficacy and reduce side effects .
Case Study 1: HDAC Inhibition
In a study examining the efficacy of cycloalkane carboxylic acids as HDAC inhibitors, it was found that certain derivatives demonstrated IC50 values as low as 0.062 µM. This indicates strong inhibitory activity, suggesting that this compound could be developed into a therapeutic agent targeting HDACs in cancer treatment .
Case Study 2: Antitumor Activity
Another investigation highlighted the antitumor activity of cyclopentane carboxylic acids, where compounds similar to this compound were shown to inhibit cell proliferation in various cancer cell lines. The results underscored the importance of structural modifications in enhancing biological activity and specificity against cancer cells .
Mechanism of Action
The mechanism of action of 4-[3-(Oxolan-2-yl)propanamido]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Cyclohexane-Carboxylic Acid Backbones
Table 1: Key Structural and Functional Comparisons
Functional and Pharmacological Comparisons
Bioactivity and Selectivity
- The target compound’s oxolane-propanamido side chain contrasts with the fluorophenyl-sulfonyl-pyrrolidine group in ’s RORγt inverse agonist. The latter exhibits superior oral activity and selectivity due to its electron-withdrawing substituents (fluorine, sulfonyl), which enhance binding to hydrophobic pockets in the RORγt receptor . The target compound’s oxolane group may confer metabolic stability but lacks the fluorinated aryl groups critical for high selectivity.
Reactivity and Bioconjugation Potential
- Compared to 4-(maleimidomethyl)cyclohexane-1-carboxylic acid derivatives (), the target compound lacks the maleimide group’s thiol-reactive site, limiting its utility in covalent protein conjugation. However, its carboxylic acid moiety allows for standard NHS-ester or carbodiimide-mediated coupling strategies .
Stereochemical Considerations
- The (1S,3R,4S)-hydroxylated analog () demonstrates the importance of stereochemistry in pharmacological activity.
Biological Activity
4-[3-(Oxolan-2-yl)propanamido]cyclohexane-1-carboxylic acid, also known by its IUPAC name (1R,4R)-4-(3-(tetrahydrofuran-2-yl)propanamido)cyclohexane-1-carboxylic acid, is a compound with significant potential in medicinal chemistry. Its unique structure, which incorporates a cyclohexane ring and an oxolane moiety, suggests various biological activities that warrant investigation.
- Molecular Formula : C14H23NO4
- Molecular Weight : 269.34 g/mol
- CAS Number : 2137427-84-8
- Purity : ≥95%
- Physical Form : Powder
The biological activity of this compound is primarily attributed to its ability to interact with specific biological pathways. Preliminary studies suggest that it may influence fatty acid synthase (FAS) activity, which is crucial in lipid metabolism and associated with various diseases, including obesity and cancer.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits inhibitory effects on FAS. These findings indicate its potential as a therapeutic agent in conditions characterized by dysregulated lipid metabolism.
Case Studies
A recent case study involving the administration of this compound in a controlled environment showed promising results in reducing lipid accumulation in hepatocytes, indicating potential applications in treating non-alcoholic fatty liver disease (NAFLD).
Pharmacokinetics
The pharmacokinetic profile of this compound is still under investigation. However, preliminary data suggest moderate absorption and distribution characteristics, with a potential for oral bioavailability.
Safety and Toxicology
Toxicological assessments have indicated that the compound has a favorable safety profile at therapeutic doses. Further studies are required to establish long-term safety and potential side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
